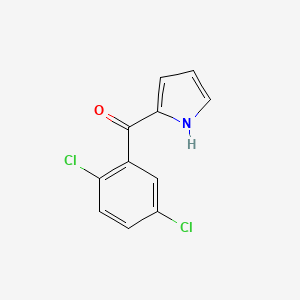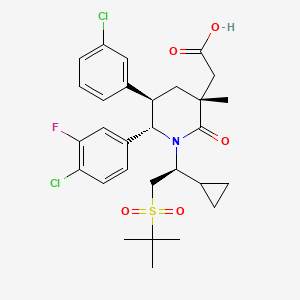
5-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxyindane-2-carboxylic acid is an organic compound belonging to the class of indane derivatives It is characterized by the presence of a hydroxyl group at the 5-position and a carboxylic acid group at the 2-position of the indane ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxyindane-2-carboxylic acid can be achieved through several methods:
Oxidation of Indane Derivatives: One common method involves the oxidation of 5-hydroxyindane using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions to introduce the carboxylic acid group at the 2-position.
Grignard Reagent Approach: Another method involves the reaction of a Grignard reagent with a suitable precursor, followed by hydrolysis to yield the desired carboxylic acid.
Industrial Production Methods: Industrial production of 5-hydroxyindane-2-carboxylic acid typically involves large-scale oxidation reactions using robust oxidizing agents and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: 5-Hydroxyindane-2-carboxylic acid can undergo further oxidation to form more complex derivatives.
Reduction: The compound can be reduced to form 5-hydroxyindane-2-carboxylate esters using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group at the 5-position can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄)
Nucleophiles: Halides, amines, and other nucleophilic reagents
Major Products:
Oxidation Products: Complex indane derivatives with additional functional groups
Reduction Products: 5-Hydroxyindane-2-carboxylate esters
Substitution Products: Indane derivatives with substituted functional groups at the 5-position
科学的研究の応用
5-Hydroxyindane-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including natural products and complex heterocycles.
Biological Studies: Researchers use 5-hydroxyindane-2-carboxylic acid to study its biological activity and potential as a drug candidate.
作用機序
The mechanism of action of 5-hydroxyindane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in binding to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
5-Hydroxyindole-2-carboxylic Acid: Similar in structure but contains an indole ring instead of an indane ring.
5,6-Dihydroxyindole-2-carboxylic Acid: Contains an additional hydroxyl group at the 6-position.
Indole-3-acetic Acid: A plant hormone with a carboxylic acid group at the 3-position of the indole ring.
Uniqueness: 5-Hydroxyindane-2-carboxylic acid is unique due to its specific substitution pattern on the indane ring, which imparts distinct chemical and biological properties compared to its indole counterparts. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis.
特性
分子式 |
C10H10O3 |
|---|---|
分子量 |
178.18 g/mol |
IUPAC名 |
5-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid |
InChI |
InChI=1S/C10H10O3/c11-9-2-1-6-3-8(10(12)13)4-7(6)5-9/h1-2,5,8,11H,3-4H2,(H,12,13) |
InChIキー |
CFFDJOAAJJTVCY-UHFFFAOYSA-N |
正規SMILES |
C1C(CC2=C1C=CC(=C2)O)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(4-Chlorophenyl)carbonyl]-1,2-dimethyl-1H-imidazole](/img/structure/B8383407.png)




![2-[(Dimethylamino)methylene] aminoimidazole](/img/structure/B8383417.png)


![3-[1,3]Dioxolan-2-yl-1-o-tolyl-propan-1-ol](/img/structure/B8383430.png)

![Thioacetic acid S-[2-(4-nitro-phenyl)-ethyl]ester](/img/structure/B8383450.png)
